1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole
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Overview
Description
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a cyclopentane ring fused with a pyrrole ring. This compound is part of the broader class of pyrroles, which are known for their aromatic properties and significant presence in various natural and synthetic products. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Organocatalytic Synthesis: The [3+2] cycloaddition reaction has emerged as a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles.
Chemical Reactions Analysis
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Scientific Research Applications
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
CAS No. |
87401-76-1 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,2,6-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-5-9-6-8(2)11(3)10(7)9/h7-10H,4-6H2,1-3H3 |
InChI Key |
YOJSAHSFOIRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1N(C(C2)C)C |
Origin of Product |
United States |
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